molecular formula C10H10O2 B2580428 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one CAS No. 214150-20-6

1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one

Cat. No.: B2580428
CAS No.: 214150-20-6
M. Wt: 162.188
InChI Key: BWYLJWWBDQIWPZ-UHFFFAOYSA-N
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Description

1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been suggested that it may have pro-oxidative effects and increase reactive oxygen species in cancer cells . This suggests that it may interact with enzymes and proteins involved in oxidative stress responses.

Cellular Effects

It has been suggested that it may have selective toxicity against certain leukemic cell lines . This indicates that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through pro-oxidative effects and increasing reactive oxygen species in cancer cells . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been suggested that it may have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation . This suggests that it may have long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of 2,3-dihydrobenzofuran with an appropriate alkylating agent under basic conditions. For instance, the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one
  • 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one
  • 1-(2,3-Dihydro-2-methyl-1-benzofuran-5-yl)ethan-1-one

Uniqueness: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(1,3-dihydro-2-benzofuran-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYLJWWBDQIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214150-20-6
Record name 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one
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